molecular formula C9H16O2 B14722217 3-Butyl-3-ethyloxetan-2-one CAS No. 5810-00-4

3-Butyl-3-ethyloxetan-2-one

Cat. No.: B14722217
CAS No.: 5810-00-4
M. Wt: 156.22 g/mol
InChI Key: YNOLOWBPJRHOPY-UHFFFAOYSA-N
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Description

3-Butyl-3-ethyloxetan-2-one is a substituted oxetane derivative, specifically a four-membered cyclic ester (lactone) with butyl and ethyl groups attached to the oxetane ring. Oxetanes are known for their ring strain, which influences their reactivity and applications in polymer chemistry, pharmaceuticals, and organic synthesis.

Properties

CAS No.

5810-00-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-butyl-3-ethyloxetan-2-one

InChI

InChI=1S/C9H16O2/c1-3-5-6-9(4-2)7-11-8(9)10/h3-7H2,1-2H3

InChI Key

YNOLOWBPJRHOPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-ethyloxetan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 3-butyl-3-ethyloxetan-2-ol using strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the oxetane ring .

Industrial Production Methods

In industrial settings, the production of 3-Butyl-3-ethyloxetan-2-one may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-ethyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols .

Scientific Research Applications

3-Butyl-3-ethyloxetan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-3-ethyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Methyl-2-ethyl-1,3-dioxolane

  • Structure : A five-membered cyclic ether (1,3-dioxolane) with methyl and ethyl substituents.
  • CAS/EPA : CAS 126-39-6, EPA ID 33852 .
  • Key Differences :
    • Ring Size : Dioxolanes (5-membered) exhibit lower ring strain compared to oxetanes (4-membered), affecting thermal stability and reactivity.
    • Functionality : Dioxolanes are ethers, while oxetan-2-ones are esters, making the latter more reactive toward nucleophilic attack (e.g., hydrolysis).
    • Applications : Dioxolanes are often used as solvents or protecting groups, whereas oxetanes are leveraged for polymerization or drug delivery systems due to their strained ring.

3-Methyl-2-butanone

  • Structure : A linear ketone (C=O) with branched alkyl groups.
  • CAS/EPA : CAS 563-80-4, EPA ID 54767 .
  • Key Differences: Polarity: Ketones like 3-methyl-2-butanone have higher polarity than cyclic esters, influencing solubility in polar solvents. Reactivity: Oxetan-2-ones undergo ring-opening reactions (e.g., with amines or alcohols), while ketones participate in condensation or reduction reactions. Boiling Points: Cyclic esters typically have higher boiling points than linear ketones due to stronger intermolecular forces.

Trichloroethane

  • Structure : A chlorinated alkane (1,1,1-trichloroethane).
  • CAS/EPA : CAS 71-55-6, EPA ID 4796 .
  • Key Differences :
    • Environmental Impact : Chlorinated hydrocarbons like trichloroethane are persistent pollutants, whereas oxetane derivatives are less environmentally hazardous.
    • Functionality : Trichloroethane’s C-Cl bonds make it a potent solvent for degreasing, unlike oxetan-2-ones, which are reactive intermediates.

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol)* Boiling Point (°C)* Reactivity Highlights
3-Butyl-3-ethyloxetan-2-one Butyl, ethyl ~184.28 ~250–300 (estimated) Ring-opening polymerization, hydrolysis
2-Methyl-2-ethyl-1,3-dioxolane Methyl, ethyl 116.16 ~120–130 Solvent stability, low ring strain
3-Methyl-2-butanone Methyl, isopropyl 86.13 94–96 Ketone-specific redox reactions
1,1,1-Trichloroethane Chlorine (x3) 133.40 74–76 Radical dechlorination, solvent use

*Estimated values for 3-butyl-3-ethyloxetan-2-one are extrapolated from analogous compounds.

Environmental and Industrial Relevance

  • Biodegradability : Oxetane derivatives are generally more biodegradable than chlorinated compounds like trichloroethane due to ester linkages .
  • Synthetic Utility : The butyl and ethyl substituents in 3-butyl-3-ethyloxetan-2-one enhance steric hindrance, slowing hydrolysis compared to smaller analogs (e.g., methyl-substituted oxetanes).
  • Toxicity : Chlorinated compounds (e.g., trichloroethane) show higher neurotoxicity, whereas oxetane-based lactones are less toxic but require handling precautions due to reactivity .

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